PDE5 Inhibitory Potency: Avanafil Metabolite M4 vs. Parent Compound Avanafil
Avanafil Metabolite M4 exhibits an in vitro inhibitory potency for PDE5 that is 18% of that observed for the parent compound avanafil. This relative potency metric is consistently reported across FDA regulatory documentation and independent vendor characterization [1]. Avanafil has an IC50 of 5.2 nM against PDE5; based on the 18% relative potency ratio, the calculated IC50 of M4 against PDE5 is approximately 28.9 nM .
| Evidence Dimension | In vitro PDE5 inhibitory potency |
|---|---|
| Target Compound Data | 18% of avanafil potency; calculated IC50 ≈ 28.9 nM |
| Comparator Or Baseline | Avanafil IC50 = 5.2 nM (100% relative potency) |
| Quantified Difference | M4 potency = 0.18× parent compound; M4 IC50 ≈ 5.6-fold higher |
| Conditions | In vitro PDE5 enzyme inhibition assay |
Why This Matters
This 18% relative potency is the defining quantitative parameter that distinguishes M4 from avanafil in dose-normalization calculations and pharmacodynamic modeling.
- [1] FDA. Stendra (avanafil) tablets for oral use. Full Prescribing Information. 2024. Section 12.3 Pharmacokinetics. View Source
